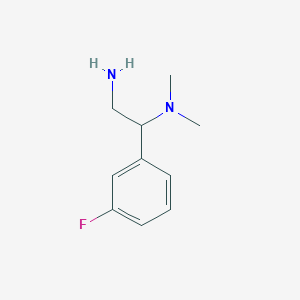

1-(3-Fluoro-phenyl)-N1,N1-dimethyl-ethane-1,2-diamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(3-Fluoro-phenyl)-N1,N1-dimethyl-ethane-1,2-diamine is an organic compound characterized by the presence of a fluorinated phenyl ring and a diamine moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-(3-Fluoro-phenyl)-N1,N1-dimethyl-ethane-1,2-diamine can be synthesized through several methods. One common approach involves the reaction of 3-fluoroaniline with N,N-dimethyl-1,2-diaminoethane under controlled conditions. The reaction typically requires a catalyst, such as palladium on carbon, and is conducted under an inert atmosphere to prevent oxidation.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations.

Análisis De Reacciones Químicas

Types of Reactions: 1-(3-Fluoro-phenyl)-N1,N1-dimethyl-ethane-1,2-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding amine oxides.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of secondary amines.

Substitution: Nucleophilic substitution reactions can occur at the fluorinated phenyl ring, where the fluorine atom is replaced by other nucleophiles like hydroxide or alkoxide ions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.

Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Substitution: Sodium hydroxide in ethanol under reflux conditions.

Major Products Formed:

Oxidation: Amine oxides.

Reduction: Secondary amines.

Substitution: Phenolic or alkoxy derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound is primarily studied for its potential therapeutic applications. The presence of the fluorine atom may influence its interaction with biological targets, making it a candidate for drug development.

Potential Therapeutic Uses:

- Antidepressants: Compounds with similar structures have shown promise in treating depression by modulating neurotransmitter levels.

- Anticancer Agents: The ability to inhibit specific cancer cell lines has been demonstrated in related compounds, suggesting potential applications in oncology.

- Neurological Disorders: Its interaction with neurotransmitter systems positions it as a candidate for treating conditions like anxiety and schizophrenia.

Synthesis and Optimization

The synthesis of 1-(3-Fluoro-phenyl)-N1,N1-dimethyl-ethane-1,2-diamine typically involves multi-step organic reactions. Optimizing these synthesis routes can enhance yield and purity, which is crucial for pharmaceutical applications.

Synthesis Overview:

- Initial formation of the dimethylated ethane-1,2-diamine backbone.

- Introduction of the 3-fluorophenyl group through electrophilic aromatic substitution.

- Purification processes to isolate the desired compound.

Interaction Studies

Understanding how this compound interacts with biological systems is essential for its application in drug development.

Key Interaction Studies:

- Molecular Docking: Computational methods are used to predict how the compound binds to target proteins.

- In Vitro Assays: Laboratory tests assess the biological activity against various cell lines to determine efficacy and toxicity.

Recent studies have focused on the bioactivity and therapeutic potential of compounds related to this compound:

Case Study 1: Antidepressant Activity

Research indicated that similar compounds could effectively modulate serotonin levels in animal models of depression, suggesting that this compound might exhibit comparable effects.

Case Study 2: Anticancer Properties

A study demonstrated that structurally related compounds inhibited growth in specific cancer cell lines, providing a basis for further exploration of this compound's anticancer potential.

Case Study 3: Neurological Effects

In vitro studies have shown that analogs can influence neurotransmitter receptors associated with anxiety disorders, indicating possible therapeutic avenues for this compound.

Mecanismo De Acción

The mechanism by which 1-(3-Fluoro-phenyl)-N1,N1-dimethyl-ethane-1,2-diamine exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, van der Waals forces, and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to desired therapeutic effects.

Comparación Con Compuestos Similares

1-(4-Fluoro-phenyl)-N1,N1-dimethyl-ethane-1,2-diamine: Similar structure but with the fluorine atom in the para position.

1-(3-Chloro-phenyl)-N1,N1-dimethyl-ethane-1,2-diamine: Chlorine atom instead of fluorine.

1-(3-Fluoro-phenyl)-N1,N1-diethyl-ethane-1,2-diamine: Ethyl groups instead of methyl groups on the amine.

Uniqueness: 1-(3-Fluoro-phenyl)-N1,N1-dimethyl-ethane-1,2-diamine is unique due to the specific positioning of the fluorine atom on the phenyl ring, which can influence its reactivity and interaction with biological targets

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Actividad Biológica

1-(3-Fluoro-phenyl)-N1,N1-dimethyl-ethane-1,2-diamine, also known by its CAS number 1212884-05-3, is a compound of interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C8H11FN2

- Molecular Weight : 154.19 g/mol

- IUPAC Name : 1-(3-fluorophenyl)ethane-1,2-diamine

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The presence of the fluorine atom in the phenyl ring can enhance the compound's lipophilicity and receptor binding affinity.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, compounds with similar structural motifs have been shown to inhibit tumor growth in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Neuroprotective Effects

Research has suggested that this compound may possess neuroprotective properties. It is hypothesized that it may modulate neurotransmitter levels or protect neuronal cells from oxidative stress, thus potentially offering therapeutic benefits in neurodegenerative diseases .

Antimicrobial Activity

There is emerging evidence that compounds related to this structure exhibit antimicrobial activity against a range of pathogens. The mechanism is believed to involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

Safety and Toxicology

The safety profile of this compound has not been extensively studied; however, related compounds have shown potential toxicity at high concentrations. It is crucial to conduct further toxicological assessments to evaluate its safety for therapeutic use .

Propiedades

IUPAC Name |

1-(3-fluorophenyl)-N,N-dimethylethane-1,2-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15FN2/c1-13(2)10(7-12)8-4-3-5-9(11)6-8/h3-6,10H,7,12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDBOOJQLAVTZQE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CN)C1=CC(=CC=C1)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15FN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.